7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core modified with diverse substituents to modulate biological activity and physicochemical properties. Key structural features include:
- A 3-(4-chlorobenzenesulfonyl) moiety, introducing electron-withdrawing effects and steric bulk.
- 1-ethyl and 6-fluoro substituents, influencing lipophilicity and electronic distribution.
Such modifications are common in antimicrobial and anticancer agents, particularly within quinolone derivatives .
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-16(24)8-10-17)23(28)18-13-19(25)21(14-20(18)26)27-11-5-3-4-6-12-27/h7-10,13-15H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRKODMZYCSZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the quinoline structure.
Introduction of the Azepane Group: The azepane group is introduced through nucleophilic substitution reactions.
Sulfonylation: The 4-chlorobenzenesulfonyl group is added via sulfonylation reactions using chlorobenzenesulfonyl chloride.
Ethylation: The ethyl group is introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluoro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Therapeutic Potential
Research indicates that this compound may have applications in treating several conditions:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The azepane group was found to enhance the interaction with target proteins involved in cancer progression.
Case Study 2: Antimicrobial Effects
Research conducted by International Journal of Antimicrobial Agents highlighted the efficacy of this compound against multi-drug resistant bacterial strains. The sulfonamide moiety was crucial for its antibacterial activity.
Case Study 3: Anti-inflammatory Mechanisms
A recent study in Pharmacology Reports explored the anti-inflammatory properties of this compound. It was shown to reduce pro-inflammatory cytokine levels in vitro, suggesting potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Substituents : Chlorine (electron-withdrawing) at the para position (target compound) enhances stability and receptor binding compared to meta-Cl or OMe analogs .
Physicochemical Properties
The 4-chlorobenzenesulfonyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Substitution with OMe () improves solubility but may reduce cellular uptake .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and stability in experimental settings?
- Answer : The compound’s core is a 1,4-dihydroquinolin-4-one scaffold substituted with:
- Azepan-1-yl (7-membered saturated amine ring) at position 7, which enhances solubility and modulates steric effects.
- 4-Chlorobenzenesulfonyl at position 3, contributing to electrophilic reactivity and potential biological interactions.
- Ethyl and fluoro groups at positions 1 and 6, respectively, influencing electronic properties and metabolic stability.
- Stability challenges arise from the dihydroquinolinone core’s susceptibility to oxidation under acidic/alkaline conditions .
- Methodological Insight : Use NMR (e.g., H, C) to confirm regiochemistry and HRMS for molecular weight validation .
Q. What synthetic routes are reported for quinolin-4-one derivatives with azepan and sulfonyl substituents?
- Answer : Common strategies include:
- Palladium-catalyzed reductive cyclization of nitroarenes to form the quinolinone core (e.g., using formic acid derivatives as CO surrogates) .
- Sulfonylation of intermediate amines or hydroxyl groups via reaction with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP catalysis) .
- Azepane coupling via nucleophilic substitution or Buchwald-Hartwig amination, depending on halogenation at position 7 .
- Data Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Core formation | Reductive cyclization | Pd(OAc), HCOH, 80°C | 65–75 | |
| Sulfonylation | Nucleophilic substitution | 4-Cl-benzenesulfonyl chloride, pyridine | 85–90 |
Q. How can researchers characterize this compound’s purity and confirm its structure?
- Answer :
- Chromatography : Use reversed-phase HPLC (e.g., Chromolith® columns) with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- H NMR for substituent integration (e.g., ethyl CH at δ 1.2–1.4 ppm; azepane protons at δ 3.0–3.5 ppm) .
- HRMS for exact mass confirmation (e.g., calculated vs. observed m/z within 3 ppm error) .
Advanced Research Questions
Q. How to design stability studies for this compound under varying pH, temperature, and light conditions?
- Answer :
- Experimental Design :
- Forced Degradation : Expose the compound to 0.1 M HCl (24h, 40°C), 0.1 M NaOH (24h, 40°C), and UV light (ICH Q1B guidelines) .
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., quinolinone ring oxidation or sulfonyl group hydrolysis) .
- Data Interpretation : Compare degradation profiles to establish structure-stability relationships (e.g., fluorination at position 6 reduces photooxidation) .
Q. What analytical techniques resolve trace impurities in synthesized batches?
- Answer :
- High-Resolution LC-MS/MS : Detect impurities at ≤0.1% levels; use ESI+ mode for sulfonyl-containing byproducts .
- NMR Relaxation Editing : Suppress signals from the main compound to highlight impurities (e.g., F NMR for residual fluorinated intermediates) .
Q. How to address contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cellular assays)?
- Answer :
- Mechanistic Analysis :
- Test solubility in assay buffers (e.g., DMSO vs. aqueous media) to identify aggregation artifacts .
- Perform competitive binding assays to distinguish direct target engagement from off-target effects .
- Case Study : Inconsistent IC values may arise from the compound’s pH-dependent sulfonyl group protonation .
Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?
- Answer :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model the 4-chlorobenzenesulfonyl group’s binding to hydrophobic pockets .
- MD Simulations : Assess azepane ring flexibility and its impact on binding kinetics (e.g., 100-ns simulations in explicit solvent) .
Q. How to develop an LC-MS method for quantifying this compound in biological matrices (e.g., plasma, tissue homogenates)?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
